ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a chemical compound with the CAS Number: 942853-19-2 . It has a molecular weight of 188.61 and its IUPAC name is ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate . The compound is typically stored at room temperature and appears as a white to yellow solid .
Physical And Chemical Properties Analysis
Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate has a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), and a flash point of 159.1°C . It has a vapor pressure of 3.55E-05mmHg at 25°C .Scientific Research Applications
Medicinal Chemistry
Pyrazoles have a wide range of applications in medicinal chemistry . They have been found to exhibit diverse biological activities, including roles such as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . Therefore, ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate could potentially be used in the development of new drugs with these properties.
Drug Discovery
In the field of drug discovery, pyrazoles are often used as scaffolds in the synthesis of bioactive chemicals . Given its unique structure, ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate could serve as a valuable starting point for the synthesis of new therapeutic agents.
Agrochemistry
Pyrazoles also find applications in agrochemistry . They can be used in the synthesis of herbicides and pesticides. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate could potentially be used in the development of new agrochemicals.
Coordination Chemistry
In coordination chemistry, pyrazoles can act as ligands to form complexes with various metals . Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate, with its unique structure, could potentially form interesting and useful metal complexes.
Organometallic Chemistry
Pyrazoles are also used in organometallic chemistry . Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate could be used to synthesize new organometallic compounds.
Synthetic Chemistry
In synthetic chemistry, pyrazoles can be synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system . Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate could be used as a starting material or intermediate in these synthetic routes.
Safety and Hazards
Mechanism of Action
Target of Action
Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is a derivative of pyrazole, a class of compounds that have been extensively studied due to their diverse biological activities . .
Mode of Action
Pyrazole derivatives are known for their diverse biological activities, including roles as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents
Biochemical Pathways
Pyrazole derivatives, in general, have been found to interact with various biochemical pathways due to their diverse biological activities
Pharmacokinetics
The compound’s solubility in polar organic solvents such as chloroform, dichloromethane, and alcohol suggests it may have good bioavailability
Result of Action
As a pyrazole derivative, it may share some of the biological activities associated with this class of compounds, including antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic effects
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect a compound’s solubility, stability, and interaction with its targets. Ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate is stable under normal temperature and pressure , suggesting it may be relatively resistant to environmental changes.
properties
IUPAC Name |
ethyl 4-chloro-1-methylpyrazole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2O2/c1-3-12-7(11)6-5(8)4-10(2)9-6/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USRKCNVVALKELO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C=C1Cl)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-chloro-1-methyl-1H-pyrazole-3-carboxylate |
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